Metionil-Arginina

Descripción general

Descripción

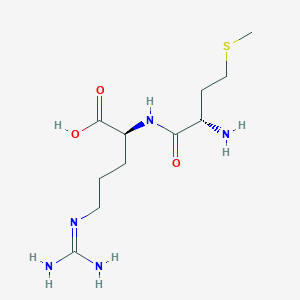

Methionyl-Arginine is a dipeptide composed of the amino acids methionine and arginine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like Methionyl-Arginine can have physiological or cell-signaling effects, although most are short-lived intermediates on their way to specific amino acid degradation pathways .

Aplicaciones Científicas De Investigación

Methionyl-Arginine has various applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and degradation.

Biology: Investigated for its role in protein digestion and metabolism.

Medicine: Potential therapeutic applications due to its physiological effects.

Industry: Utilized in the production of peptide-based drugs and supplements.

Mecanismo De Acción

Target of Action

Methionyl-Arginine primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for cellular processes such as protein synthesis and cell growth. Methionine and arginine regulate casein protein abundance through alterations in the activity of mTORC1 .

Mode of Action

Methionyl-Arginine interacts with its targets, leading to significant changes in cellular processes. Methionine, one of the components of Methionyl-Arginine, plays a special role in global gene regulation as it is coded by the translation initiation codon and methionyl-tRNAi (Met-tRNAi) is required for the assembly of the translation initiation complex .

Biochemical Pathways

Methionyl-Arginine affects several biochemical pathways. Methionine, an essential amino acid, is involved in the one-carbon metabolism pathway , which is a fundamental biochemical pathway involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Arginine, on the other hand, is involved in several catabolic pathways, including the arginase pathway, ADI pathway, arginine succinyltransferase (AST) pathway, and arginine transaminase/oxidase/dehydrogenase pathway .

Pharmacokinetics

It is known that methionine and arginine, the components of methionyl-arginine, play crucial roles in protein synthesis and the formation of same, l-homocysteine, l-cysteine, taurine, and sulfate .

Result of Action

The molecular and cellular effects of Methionyl-Arginine’s action are diverse. Methylation of arginine residues by protein arginine methyltransferases (PRMTs) is involved in the regulation of fundamental cellular processes, including transcription, RNA processing, signal transduction cascades, the DNA damage response, and liquid–liquid phase separation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methionyl-Arginine. For instance, the supply of methionine and arginine can alter phosphorylation of mTOR, circadian clock proteins, and α-s1-casein abundance in bovine mammary epithelial cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Methionyl-Arginine can involve the Fischer–Speier esterification method, which is a common technique for synthesizing amino acid esters. This method involves treating amino acids with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . For Methionyl-Arginine, more polar solvents like Me-THF (2-Methyltetrahydrofuran) are preferred to avoid racemization and decomposition under acidic conditions .

Industrial Production Methods

Industrial production of Methionyl-Arginine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves repeated cycles of deprotection and coupling reactions, ensuring high purity and yield of the desired dipeptide.

Análisis De Reacciones Químicas

Types of Reactions

Methionyl-Arginine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Reduction reactions can revert oxidized methionine back to its original form.

Substitution: Methionine can participate in substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.

Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce methionine sulfoxide back to methionine.

Substitution: Cyanogen bromide is commonly used for cleaving proteins at methionine residues.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Methionine.

Substitution: Peptides cleaved at methionine residues, resulting in smaller peptide fragments.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of Methionyl-Arginine

Methionyl-Arginine is unique due to its combination of methionine and arginine, which allows it to exhibit properties of both amino acids.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASDAHIAHBRZQV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649143 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60461-10-1 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.